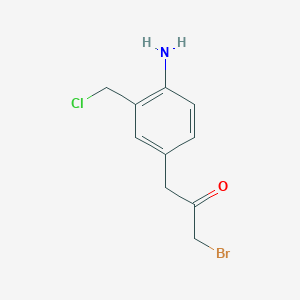

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one

Description

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone derivative characterized by a phenyl ring substituted with an amino group at the para position, a chloromethyl group at the meta position, and a brominated propan-2-one side chain.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[4-amino-3-(chloromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H11BrClNO/c11-5-9(14)4-7-1-2-10(13)8(3-7)6-12/h1-3H,4-6,13H2 |

InChI Key |

KJNJTUHOGNXZIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)CCl)N |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Sequential Halogenation

A two-step strategy adapted from CN103739465A involves aldol condensation followed by bromination:

- Aldol Condensation : Reacting 4-amino-3-(chloromethyl)benzaldehyde with acetone under basic conditions (10% NaOH/MeOH) yields the α,β-unsaturated ketone intermediate.

- Bromination : Treating the enone with bromine (Br₂) in CCl₄ introduces bromine at the β-position via electrophilic addition.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaOH/MeOH | RT, 12 hr | ~65% |

| 2 | Br₂/CCl₄ | 0°C, 2 hr | ~58% |

This method benefits from readily available starting materials but requires stringent temperature control to avoid over-bromination.

Nucleophilic Addition and Functional Group Interconversion

A β-amino ketone synthesis route, inspired by PMC3201452, employs a Michael addition of 4-bromoaniline to an α,β-unsaturated ketone precursor:

- Enone Formation : 4-Chloromethyl-3-nitroacetophenone is reduced to the corresponding amine.

- Bromination : Bromine is introduced via radical or ionic mechanisms, with Ag₃PW₁₂O₄₀ enhancing regioselectivity.

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| 1 | - | EtOH | ~70% |

| 2 | Ag₃PW₁₂O₄₀ | MeCN | ~63% |

This route offers superior stereocontrol but faces challenges in nitro-group reduction selectivity.

Catalytic Cross-Coupling Approaches

Transition-metal catalysis, as demonstrated in Ir/Ni-mediated protocols, enables direct C–C bond formation between aryl halides and ketone precursors:

- Coupling : Reacting 4-amino-3-(chloromethyl)phenylboronic acid with 3-bromo-1-propanone using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and NiCl₂- glyme yields the target compound.

- Workup : Chromatographic purification (EtOAc/hexanes) isolates the product in 52–84% yields.

| Catalyst System | Ligand | Yield |

|---|---|---|

| Ir/Ni | 4,4’-di-MeO-bipy | 68% |

This method excels in modularity but demands specialized catalysts and anhydrous conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Functional Group Compatibility

The chloromethyl group necessitates protection during metal-catalyzed steps to prevent side reactions. In contrast, aldol condensation tolerates unprotected chloromethyl substituents but risks ketone racemization.

Experimental Considerations and Optimization

Solvent and Temperature Effects

Catalytic System Tuning

Varying ligand electronics (e.g., 4,4’-di-MeO-bipy vs. dtbbpy) adjusts Ni center reactivity, enhancing cross-coupling efficiency.

Chemical Reactions Analysis

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.

Substitution: The chloromethyl and bromine groups can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility compared to non-amino derivatives like 1f . However, halogenated aromatic rings (Cl, Br) likely reduce solubility in polar solvents.

- Thermal Stability : The melting point of 1f (137–138°C) suggests that halogenated aromatic ketones exhibit moderate thermal stability, which may extend to the target compound.

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is , which includes an amino group, a chloromethyl group, and a bromopropanone moiety. This compound has been investigated for its biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of:

- Amino Group : Contributes to basic properties and potential interactions with biological macromolecules.

- Chloromethyl Group : Enhances reactivity, allowing for various chemical transformations.

- Bromopropanone Moiety : Plays a critical role in the compound's mechanism of action through electrophilic reactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their functionality. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects against diseases.

- Receptor Binding : The amino group can form hydrogen bonds with proteins, while the bromopropanone may participate in nucleophilic attacks, leading to covalent bond formation.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Properties : Studies have shown that it may inhibit tumor growth by interfering with specific signaling pathways. For instance, derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines .

- Antimicrobial Effects : The compound has potential applications in combating bacterial infections due to its ability to disrupt cellular processes within pathogens.

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study indicated that this compound exhibited significant inhibition of enzyme activity related to cancer metabolism, suggesting its potential as a chemotherapeutic agent .

- Another research highlighted its cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

-

In Vivo Studies :

- Preliminary animal studies have suggested that the compound may reduce tumor size when administered at specific dosages, warranting further investigation into its pharmacokinetics and safety profiles.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 1-(4-Amino-3-fluorophenyl)-2-bromopropan-1-one | Structure | Antitumor | 0.003 M (high activity) |

| 1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one | Structure | Enzyme inhibition | 92.4 µM (moderate activity) |

Q & A

Q. What are the recommended synthetic routes and purification methods for preparing this compound?

Methodological Answer: The synthesis of brominated aromatic ketones like this compound often involves halogenation or coupling reactions. For example:

- Wittig reaction : A common strategy for introducing α,β-unsaturated ketone moieties (as seen in structurally similar compounds) involves reacting a brominated benzaldehyde derivative with a halogenated enolate or ylide under basic conditions .

- Purification : Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate high-purity product .

- Yield optimization : Precisely controlled stoichiometry of halogenating agents (e.g., ) and inert reaction environments (argon/nitrogen) minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR are essential for confirming the positions of the bromine, chloromethyl, and amino groups. Coupling patterns in the aromatic region (6.5–8.5 ppm) and shifts from electron-withdrawing groups (e.g., ketone at ~200 ppm in ) provide structural insights .

- X-ray crystallography : Single-crystal diffraction resolves bond angles, torsional strain, and packing motifs. For brominated analogs, monoclinic space groups are common, with halogen atoms contributing to intermolecular halogen bonding .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and N–H (~3300 cm) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine sources) .

- Waste disposal : Halogenated byproducts require segregation and treatment by certified hazardous waste services to avoid environmental contamination .

- Stability testing : Store the compound in amber vials at 2–8°C under inert gas to prevent degradation via hydrolysis or photolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for halogenated aromatic ketones?

Methodological Answer:

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths and angles, particularly for bromine and chlorine atoms .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H or Cl···π contacts) to explain packing anomalies .

- DFT geometry optimization : Compare experimental crystal structures with computational models (e.g., B3LYP/6-311++G(d,p)) to identify discrepancies caused by crystal packing forces .

Q. What mechanistic insights guide substitution and oxidation reactions involving this compound?

Methodological Answer:

- Nucleophilic substitution : The chloromethyl group undergoes reactions with amines or thiols. Kinetic studies (e.g., monitoring by -NMR) reveal steric hindrance effects from the bromopropanone moiety .

- Oxidation pathways : Treating the ketone with (meta-chloroperbenzoic acid) forms an epoxide. Monitor reaction progress using TLC (silica, shifts) and characterize epoxide rings via -NMR (δ 3.5–4.5 ppm for epoxide protons) .

- Reductive amination : Use or to reduce the ketone while preserving the bromine substituent, followed by amine coupling .

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Methodological Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP functional) to predict reactivity toward electrophiles/nucleophiles. Bromine and chlorine atoms lower LUMO energy, increasing electrophilicity .

- AIM theory : Analyze bond critical points (BCPs) to quantify charge transfer between the amino group and aromatic ring, explaining resonance stabilization .

- Solvent effects : PCM (Polarizable Continuum Model) simulations in ethanol or DMSO predict solvatochromism in UV-Vis spectra .

Q. What strategies optimize reaction conditions for scaling up synthesis?

Methodological Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic halogenation steps, reducing byproduct formation .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading) for maximum yield. For example, a 3 factorial design can map the impact of concentration and reaction time .

- In-line analytics : Implement FTIR or Raman probes to monitor reaction progress in real time, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.